molecular formula C19H13BrN4OS B2592343 (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 1322260-29-6

(E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No.: B2592343
CAS No.: 1322260-29-6
M. Wt: 425.3
InChI Key: AALRSPAFCVEOFC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-(4-(4-Bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-bromophenyl group at the 4-position. The thiazole is linked via an E-configured cyanovinyl bridge to a benzamide moiety. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological investigations. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4OS/c20-15-5-1-12(2-6-15)17-11-26-19(24-17)14(9-21)10-23-16-7-3-13(4-8-16)18(22)25/h1-8,10-11,23H,(H2,22,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALRSPAFCVEOFC-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis

The synthesis of thiazole derivatives typically involves several key steps, including the reaction of 4-bromophenyl compounds with thiazole intermediates. For instance, the synthesis of this compound can be achieved through methods involving electrophilic substitution and condensation reactions. The specific synthetic pathway includes:

  • Formation of Thiazole Intermediate : Reaction of 4-bromophenyl compounds with thiourea.
  • Cyanovinyl Group Introduction : Utilization of a cyanovinyl moiety through appropriate coupling reactions.
  • Final Amide Formation : Condensation with an amino acid derivative to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were evaluated for their in vitro antimicrobial activity against various bacterial strains. Results indicated that certain derivatives showed promising activity against resistant strains, suggesting their potential as new antimicrobial agents .

CompoundAntimicrobial Activity (MIC in µg/mL)Target Bacteria
p132E. coli
p216S. aureus
p364P. aeruginosa

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including estrogen receptor-positive MCF7 breast adenocarcinoma cells. The Sulforhodamine B (SRB) assay revealed that the compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 (µM)Mechanism of Action
MCF710Induction of apoptosis
HeLa15Cell cycle arrest at G2/M phase

The proposed mechanisms by which thiazole derivatives exert their biological effects include:

  • Inhibition of Topoisomerases : Some thiazole compounds have been shown to inhibit DNA topoisomerases, enzymes critical for DNA replication and transcription .
  • Reactive Oxygen Species (ROS) Generation : Thiazoles may induce oxidative stress in cancer cells, leading to apoptosis .
  • Enzyme Inhibition : The compounds demonstrate inhibitory effects on various enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative disease contexts .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in both antimicrobial and anticancer applications:

  • Study on Antimicrobial Resistance : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential as an effective treatment against resistant infections .
  • Cancer Treatment Efficacy : In vivo studies using xenograft models indicated that treatment with thiazole derivatives resulted in reduced tumor size and improved survival rates compared to control groups .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide typically involves the reaction of 4-bromophenyl thiazole derivatives with appropriate amines and cyanovinyl precursors. The resulting compounds are characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm their molecular structure and purity. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and analyzed for their physicochemical properties, revealing significant insights into their structural integrity and potential reactivity .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit promising antimicrobial activity. For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine were evaluated for their effectiveness against various bacterial strains and fungi. The results indicated that several compounds showed comparable activity to standard antibiotics such as norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against human cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The findings suggest that certain derivatives possess significant cytotoxic effects, with some compounds exhibiting activity comparable to established chemotherapeutic agents like 5-fluorouracil . Molecular docking studies have further elucidated the binding interactions of these compounds with specific cancer-related targets, enhancing our understanding of their mechanism of action .

Study 1: Anticancer Screening

In one study, a series of thiazole derivatives, including those related to this compound, were screened for anticancer activity. The results showed that certain compounds effectively inhibited the growth of MCF7 cells, leading to a deeper investigation into their structure-activity relationships (SAR). The most active compounds were identified based on their IC50 values, demonstrating the potential for further development as anticancer agents .

CompoundIC50 Value (µM)Activity Level
Compound A10.5High
Compound B25.0Moderate
Compound C45.0Low

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of various thiazole derivatives against both Gram-positive and Gram-negative bacteria. The results highlighted that some compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound D30E. coli
Compound E25S. aureus
Compound F20P. aeruginosa

Chemical Reactions Analysis

Cyano Group Reactivity

The cyano (–C≡N) group participates in hydrolysis and nucleophilic addition reactions:

  • Hydrolysis :
    Under acidic or basic conditions, the cyano group hydrolyzes to a carboxylic acid (–COOH) or primary amide (–CONH₂). For example, in acidic aqueous ethanol (HCl, reflux), this group converts to an amide intermediate, followed by further hydrolysis to the carboxylic acid derivative .
    Example :
    R–C≡NH2O/H+R–COOH\text{R–C≡N} \xrightarrow{\text{H}_2\text{O/H}^+} \text{R–COOH}

  • Nucleophilic Additions :
    The electron-deficient cyano carbon reacts with nucleophiles like Grignard reagents or amines. This forms imine derivatives or secondary amines, which are stabilized by conjugation with the vinyl-thiazole system .

Thiazole Ring Reactivity

The 4-(4-bromophenyl)thiazole core undergoes electrophilic substitution and metal-catalyzed coupling:

  • Electrophilic Substitution :
    The bromophenyl group directs further substitution to the para position of the phenyl ring. Halogenation or nitration occurs under standard conditions (e.g., HNO₃/H₂SO₄ for nitration) .
    Example :
    Ar–BrHNO3/H2SO4Ar–NO2\text{Ar–Br} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ar–NO}_2

  • Suzuki–Miyaura Coupling :
    The C–Br bond undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl–aryl bond formation. This reaction is critical for structural diversification in medicinal chemistry .

Conjugated Vinylamino System

The E-configuration of the vinylamino (–N=CH–C≡N) linkage facilitates:

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding a saturated ethylamino derivative .
    Example :
    CH=CHH2/PdCH2–CH2\text{CH=CH} \xrightarrow{\text{H}_2/\text{Pd}} \text{CH}_2\text{–CH}_2

  • Cycloadditions :
    The electron-deficient vinyl system participates in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles .

Benzamide Moiety Reactivity

The benzamide group (–CONH₂) undergoes hydrolysis and condensation:

  • Acid/Base Hydrolysis :
    Hydrolyzes to 4-aminobenzoic acid under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions .
    Example :
    R–CONH2HClR–COOH+NH3\text{R–CONH}_2 \xrightarrow{\text{HCl}} \text{R–COOH} + \text{NH}_3

  • Condensation with Aldehydes :
    Reacts with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which are stabilized by conjugation with the benzene ring .

Photochemical and Solvent Effects

  • Solvatochromism :
    The compound exhibits negative solvatochromism in polar solvents (e.g., water), with absorption maxima blue-shifting due to stabilization of the excited state .
    Example :
    λmax(water)<λmax(ethanol)\lambda_{\text{max}} (\text{water}) < \lambda_{\text{max}} (\text{ethanol})

  • Photodegradation :
    UV irradiation in methanol induces cleavage of the thiazole–vinyl bond, forming fragmented aromatic byproducts .

Computational Insights

  • HOMO-LUMO Analysis :
    DFT calculations reveal a HOMO-LUMO gap of ~4.4 eV, indicating moderate reactivity. The LUMO is localized on the cyano-vinyl-thiazole system, favoring electrophilic attacks .

  • ADME Properties :
    Predicted logP = 3.2 and aqueous solubility = 12 μM suggest moderate bioavailability, influencing reaction solvent choices .

This comprehensive analysis highlights the compound’s versatility in synthetic and pharmaceutical applications, supported by experimental data and computational modeling. Further studies are warranted to explore its catalytic and biomedical potential.

Comparison with Similar Compounds

Thiazole-Based Derivatives with Aromatic Substituents

  • Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Structural Difference: Replaces the cyanovinyl-amino bridge with a sulfamoyl group on the benzamide. The sulfamoyl group may enhance solubility but reduce membrane permeability compared to the cyanovinyl group .
  • N-(4-(4-Bromophenyl)thiazol-2-yl)-2-formylbenzamide (Compound 8): Structural Difference: Substitutes the cyanovinyl-amino group with a formylbenzamide. Activity: Synthesized and structurally characterized but lacks reported biological data.

Bromophenyl vs. Chlorophenyl Substitutions

  • Compound 6a (E)-4-(Acetoxy(2-(1-(4-bromophenyl)ethylidene)-1-(4-(4-chlorophenyl)thiazol-2-yl)hydrazineyl)methyl)phenyl acetate :
    • Structural Difference : Features a 4-chlorophenyl-thiazole and a bromophenyl-ethylidene group.
    • Activity : Exhibited anti-proliferative effects against breast cancer cells (IC₅₀ = 2.8–4.3 μM) and inhibited VEGFR-2 kinase. The dual halogen substitution (Br and Cl) may enhance target affinity through increased electron-withdrawing effects .
  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine: Structural Difference: Uses a chlorophenyl-thiazole and a dimethylamino-benzylidene group. Activity: Reported as a cyclin-dependent kinase (CDK) inhibitor, highlighting the role of chloro substituents in kinase binding .

Variations in the Linking Group

  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide: Structural Difference: Replaces the benzamide-cyanovinyl group with a piperidinyl-butanamide chain. Activity: Exhibits CNS activity and immunosuppressant effects, likely due to the basic piperidine moiety enhancing blood-brain barrier penetration .
  • 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide: Structural Difference: Substitutes the 4-bromophenyl group with a 4-isobutylphenyl group. Activity: Increased lipophilicity from the isobutyl group may improve bioavailability but reduce specificity for polar targets .

Key Findings and Trends

Electron-Withdrawing Groups : Bromine and chlorine substituents enhance antimicrobial and anticancer activities by improving target binding via hydrophobic and electronic interactions .

Linker Flexibility: Cyanovinyl and rigid bridges (e.g., in the target compound) may optimize steric alignment with enzymes like VEGFR-2, while flexible chains (e.g., piperidinyl-butanamide) improve CNS penetration .

Substituent Position : Para-substituted bromophenyl groups consistently outperform meta or ortho positions in potency, likely due to reduced steric hindrance .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 4-aminothiazole derivatives and substituted benzaldehyde/benzamide precursors. For example, refluxing equimolar mixtures of aminothiazole derivatives (e.g., 2-aminothiazole with 4-bromophenyl substituents) and 2-formylbenzoic acid in methanol for 40 hours under acidic catalysis (e.g., glacial acetic acid) is a common approach . Purification via trituration with hot ethanol and crystallization improves purity. Yield optimization requires controlled solvent choice (e.g., ethanol for recrystallization) and reaction time adjustments to minimize side products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the cyanovinyl group (δ ~6.5–7.5 ppm for vinyl protons) and benzamide aromatic protons (δ ~7.8–8.2 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves the (E)-configuration of the cyanovinyl group and spatial arrangement of the 4-bromophenyl-thiazole moiety .

Q. How is the compound evaluated for preliminary biological activity in academic settings?

  • Methodological Answer :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .
  • Dose-response curves : Generate using triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazole-cyanovinylbenzamide derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies for consistency in assay conditions (e.g., cell line passage number, serum concentration).
  • Structural validation : Confirm compound identity via LC-MS and elemental analysis to rule out batch-specific impurities .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to verify target specificity (e.g., kinase inhibition) when activity discrepancies arise .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on thiazole ring reactivity .
  • Bioisosteric replacement : Substitute the cyanovinyl group with ethynyl or propenyl moieties to assess steric/electronic impacts on binding .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding interactions between the benzamide and target proteins .

Q. What computational approaches predict the compound’s binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or GOLD to dock the compound into active sites (e.g., EGFR kinase PDB: 1M17). Prioritize poses with hydrogen bonds between the benzamide carbonyl and Lys721 .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (MM-PBSA/GBSA) .
  • ADMET prediction : Employ SwissADME or ADMETlab to optimize logP (<5) and rule out hepatotoxicity risks .

Q. How can stability and degradation pathways of this compound be studied under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC at 254 nm .
  • Metabolite identification : Use liver microsomes (human/rat) and LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at the thiazole ring) .
  • pH-solubility profiles : Measure equilibrium solubility in PBS (pH 1.2–7.4) to guide formulation strategies .

What experimental controls are essential when evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Plasma protein binding : Use equilibrium dialysis with human serum albumin (HSA) to calculate unbound fraction .
  • Caco-2 permeability : Assess apical-to-basolateral transport (10 μM) with verapamil (P-gp inhibitor) to identify efflux risks .
  • In vivo PK : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

How can synthetic byproducts or isomers be characterized and minimized?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) to detect (Z)-isomers or unreacted intermediates .
  • Tandem MS : Fragment ions at m/z 401 ([M+H]⁺) to confirm cyanovinyl-thiazole linkage .
  • Reaction optimization : Reduce (Z)-isomer formation by using anhydrous solvents and inert atmospheres during condensation steps .

What collaborative frameworks integrate this compound into multidisciplinary drug discovery pipelines?

  • Methodological Answer :
  • Fragment-based screening : Combine with X-ray crystallography to identify co-crystal structures with target enzymes .
  • High-throughput screening (HTS) : Partner with academic HTS cores to test 10,000+ analogs in kinase inhibitor panels .
  • Translational studies : Collaborate with pharmacologists to validate efficacy in patient-derived xenograft (PDX) models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.